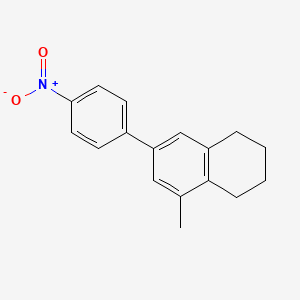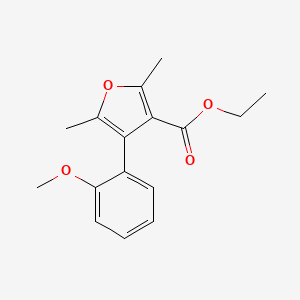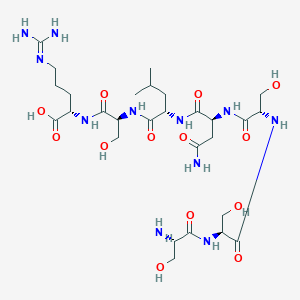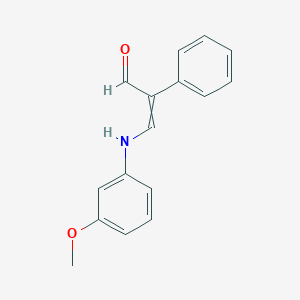
Pentanoic acid, 2-(phenylethenylidene)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentanoic acid, 2-(phenylethenylidene)-, ethyl ester is an organic compound with the molecular formula C15H18O2. It is an ester derivative of pentanoic acid and is characterized by the presence of a phenylethenylidene group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 2-(phenylethenylidene)-, ethyl ester typically involves the esterification of pentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction can be represented as follows:
Pentanoic acid+EthanolH2SO4Pentanoic acid, 2-(phenylethenylidene)-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of azeotropic distillation can also help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
化学反応の分析
Types of Reactions
Pentanoic acid, 2-(phenylethenylidene)-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to pentanoic acid and ethanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used to hydrolyze the ester.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Pentanoic acid and ethanol.
Reduction: Pentanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Pentanoic acid, 2-(phenylethenylidene)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Industry: The ester is used in the production of fragrances and flavorings due to its pleasant odor.
作用機序
The mechanism of action of pentanoic acid, 2-(phenylethenylidene)-, ethyl ester involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing pentanoic acid and ethanol. The released pentanoic acid can then participate in metabolic pathways, influencing various physiological processes.
類似化合物との比較
Similar Compounds
Pentanoic acid, ethyl ester: Similar in structure but lacks the phenylethenylidene group.
Pentanoic acid, 2-methyl-, ethyl ester: Contains a methyl group instead of the phenylethenylidene group.
Pentanoic acid, 2-phenylethyl ester: Contains a phenylethyl group instead of the phenylethenylidene group.
Uniqueness
Pentanoic acid, 2-(phenylethenylidene)-, ethyl ester is unique due to the presence of the phenylethenylidene group, which imparts distinct chemical and physical properties. This group can influence the reactivity and interactions of the compound, making it suitable for specific applications in research and industry.
特性
CAS番号 |
894855-52-8 |
|---|---|
分子式 |
C15H18O2 |
分子量 |
230.30 g/mol |
InChI |
InChI=1S/C15H18O2/c1-3-8-14(15(16)17-4-2)12-11-13-9-6-5-7-10-13/h5-7,9-11H,3-4,8H2,1-2H3 |
InChIキー |
NMXAZHCZQMVYLD-UHFFFAOYSA-N |
正規SMILES |
CCCC(=C=CC1=CC=CC=C1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14190017.png)


![2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14190025.png)




![2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid](/img/structure/B14190078.png)



![2'-Fluoro-1-hydroxy[1,1'-biphenyl]-4(1H)-one](/img/structure/B14190102.png)

